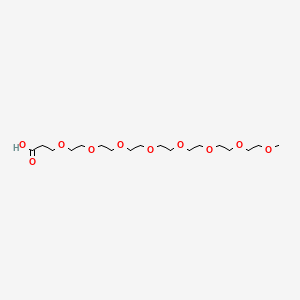

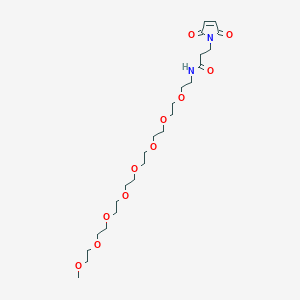

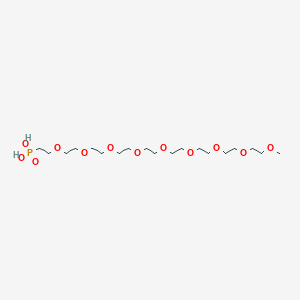

![molecular formula C25H16Cl2F6N2O2 B609374 4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol CAS No. 2289691-01-4](/img/structure/B609374.png)

4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MYCi975, also known as NUCC-0200975, is a potent and selective MYC Inhibitor. MYCi975 disrupts MYC/MAX interaction, promotes MYC T58 phosphorylation and MYC degradation, and impairs MYC driven gene expression.

科学的研究の応用

Synthesis of Herbicidal Intermediates

Key Intermediate for Herbicides

The compound is used in the synthesis of key intermediates for herbicides. For example, Zhou Yu (2002) demonstrated the preparation of a similar compound, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, through a series of chemical reactions yielding a substantial total yield of 71.6% (Zhou Yu, 2002).

Inhibiting Protoporphyrinogen Oxidase in Herbicides

Sherman et al. (1991) studied pyrazole phenyl ether herbicides, closely related to the compound , for their capacity to inhibit protoporphyrinogen oxidase, a key enzyme in herbicidal activity (Sherman et al., 1991).

Antimicrobial and Antifungal Applications

Antimicrobial Activity

A study by Bhat et al. (2016) on a related compound showcased its potential as an antimicrobial agent. The synthesized compounds displayed broad spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

Fungicidal Activity

Liu et al. (2014) synthesized compounds including chlorophenyl and trifluoromethyl derivatives that exhibited moderate fungicidal activity against Rhizoctonia solani, a plant-pathogenic fungus (Liu et al., 2014).

Structural Analysis and Crystal Structure

Crystal Structure Studies

Research on isomorphous structures related to the compound, such as those by Rajni Swamy et al. (2013), provide insights into their molecular arrangement and disorder, which is essential for understanding their chemical behavior (Rajni Swamy et al., 2013).

Characterization of Molecular Properties

The synthesis and characterization of related molecules, as conducted by Kariuki et al. (2021), offer valuable data on their structural properties, which is crucial for their application in various fields (Kariuki et al., 2021).

作用機序

- MYCi975 specifically targets the MYC proteinMYC is a well-studied cancer driver gene that promotes tumorigenesis through various mechanisms, including stimulating cell proliferation, blocking apoptosis, altering metabolism, and suppressing host immunity .

- MYCi975 affects several downstream pathways:

Target of Action

Biochemical Pathways

Action Environment

生化学分析

Biochemical Properties

MYCi975 interacts with the MYC/MAX complex, a master transcription factor responsible for regulating essential cellular processes . It binds directly to MYC to inhibit its function and to promote its degradation by enhancing GSK3β–mediated phosphorylation . This interaction disrupts the MYC/MAX complex, leading to the inhibition of MYC function .

Cellular Effects

MYCi975 has a profound impact on various types of cells and cellular processes. It influences cell function by impairing MYC-driven gene expression . This includes effects on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on MYC function results in changes in these cellular processes, contributing to its anti-tumor activities .

Molecular Mechanism

The molecular mechanism of action of MYCi975 involves disrupting the MYC/MAX interaction, promoting MYC T58 phosphorylation, and enhancing MYC degradation . These actions result in the inhibition of MYC function and the impairment of MYC-driven gene expression . This mechanism of action is at the heart of MYCi975’s anti-tumor activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MYCi975 have been observed to change over time . The compound exhibits stability and does not degrade rapidly, allowing for long-term studies . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of MYCi975 vary with different dosages in animal models . Lower doses are associated with the inhibition of MYC function and the impairment of MYC-driven gene expression . At higher doses, MYCi975 exhibits potent anti-tumor activities .

Metabolic Pathways

MYCi975 is involved in the metabolic pathway of MYC degradation . It enhances GSK3β–mediated phosphorylation, which promotes MYC degradation . This interaction with the metabolic pathway contributes to the compound’s ability to inhibit MYC function .

Transport and Distribution

MYCi975 is transported and distributed within cells and tissues . It is believed to interact with transporters or binding proteins that facilitate its localization or accumulation .

Subcellular Localization

Current understanding suggests that MYCi975 may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

3-[(4-chlorophenyl)methoxy]-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDFDVBYONIJLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Cl2F6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。